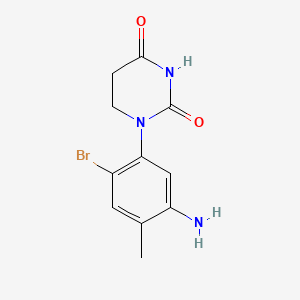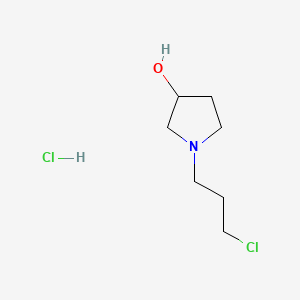
2-Bromo-4-acetamidobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-acetamidobenzoic acid is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and an acetamido group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-acetamidobenzoic acid typically involves the bromination of 4-acetamidobenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-acetamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The acetamido group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: Products include amine derivatives.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms.
Applications De Recherche Scientifique
2-Bromo-4-acetamidobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-acetamidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and acetamido group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-acetamidobenzoic acid: Similar structure but with different substitution pattern.
2-Chloro-4-acetamidobenzoic acid: Chlorine atom instead of bromine.
2-Bromo-4-aminobenzoic acid: Amino group instead of acetamido group.
Uniqueness
2-Bromo-4-acetamidobenzoic acid is unique due to the specific positioning of the bromine and acetamido groups, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can lead to unique chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C9H8BrNO3 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
4-acetamido-2-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
XHSQBNFXEBVXOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)




![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)







